An In-depth Technical Guide to T-butyldimethylsilane
An In-depth Technical Guide to T-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of T-butyldimethylsilane, a key reagent in modern organic chemistry. This document details its chemical and physical properties, reactivity, and applications, with a focus on its role as a protecting group. Detailed experimental protocols and safety information are also included to assist researchers in its effective and safe use.
Core Properties of T-butyldimethylsilane
T-butyldimethylsilane, an organosilicon compound, is widely utilized in organic synthesis. Its chemical and physical properties are summarized below.
CAS Number: 29681-57-0
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₆Si | [1] |
| Molecular Weight | 116.28 g/mol | [1] |
| Appearance | Colorless clear liquid | [1] |
| Density | 0.701 g/mL at 25 °C | [2] |
| Boiling Point | 81-83 °C | [2] |
| Melting Point | 13 °C | |
| Refractive Index | n20/D 1.40 | [1][2] |
| Flash Point | -11 °C | [3] |
Spectroscopic Data
| Spectroscopy | Key Peaks and Interpretation |
| ¹H NMR | The proton NMR spectrum of T-butyldimethylsilane is characterized by signals corresponding to the protons of the tert-butyl and dimethylsilyl groups. |
| ¹³C NMR | The carbon NMR spectrum will show distinct peaks for the methyl and tert-butyl carbons attached to the silicon atom. |
| IR Spectroscopy | The infrared spectrum of T-butyldimethylsilane will exhibit characteristic absorption bands for Si-H, C-H, and Si-C bonds. |
Reactivity and Applications
T-butyldimethylsilane itself is a precursor to the more commonly used silylating agent, tert-butyldimethylsilyl chloride (TBDMSCl). However, this guide will focus on the applications of the tert-butyldimethylsilyl (TBDMS) group, which is introduced using reagents like TBDMSCl. The primary application of the TBDMS group is the protection of hydroxyl and amine functional groups in multi-step organic synthesis.[4]
The TBDMS group offers significant advantages as a protecting group:
-
Stability: TBDMS ethers are robust and stable under a wide range of reaction conditions, including those involving many nucleophilic and basic reagents, as well as milder acidic conditions.[5]
-
Ease of Introduction and Removal: The TBDMS group can be introduced efficiently and removed under specific conditions that often do not affect other functional groups.[4]
-
Steric Hindrance: The bulky tert-butyl group provides steric hindrance, which can lead to selective protection of less sterically hindered alcohols.[1]
Protection of Alcohols
The most common application of the TBDMS group is the protection of alcohols to form TBDMS ethers. This is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444), in a solvent like dimethylformamide (DMF).
Caption: General workflow for the protection of an alcohol using TBDMSCl.
Deprotection of TBDMS Ethers
The removal of the TBDMS protecting group is typically accomplished using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF). The high strength of the silicon-fluorine bond drives this reaction. Acidic conditions can also be used for deprotection.
Caption: General workflow for the deprotection of a TBDMS ether using a fluoride source.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with TBDMSCl
This protocol describes a general procedure for the selective protection of a primary alcohol in the presence of secondary alcohols.[1]
Materials:
-
Substrate containing a primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents)
-
Imidazole (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution at room temperature. For enhanced selectivity, the reaction can be cooled to 0 °C before adding TBDMSCl.[1]
-
Stir the reaction mixture at room temperature (or 0 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[1]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure TBDMS-protected alcohol.[1]
Caption: Step-by-step workflow for the protection of a primary alcohol.
Protocol 2: Deprotection of a TBDMS Ether with TBAF
This protocol outlines a general procedure for the removal of a TBDMS protecting group.[5]
Materials:
-
TBDMS-protected substrate
-
Tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.[5]
-
Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Caption: Step-by-step workflow for the deprotection of a TBDMS ether.
Safety and Handling
T-butyldimethylsilane is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[3][6]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly closed.[6]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[7]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
Hazard Information:
| Hazard Statement | GHS Classification |
| H225: Highly flammable liquid and vapor | Flammable Liquid 2 |
| H315: Causes skin irritation | Skin Irritant 2 |
| H319: Causes serious eye irritation | Eye Irritant 2 |
| H335: May cause respiratory irritation | STOT SE 3 |
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3
Conclusion
T-butyldimethylsilane, and more broadly the TBDMS protecting group, are indispensable tools in modern organic synthesis. A thorough understanding of its properties, reactivity, and the protocols for its use and removal is crucial for researchers in the fields of chemistry and drug development. This guide provides a foundational understanding to facilitate its effective and safe application in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyldimethylsilanol | C6H16OSi | CID 554527 - PubChem [pubchem.ncbi.nlm.nih.gov]
